3,4,5-Trimethoxybenzoesäure-d9

Übersicht

Beschreibung

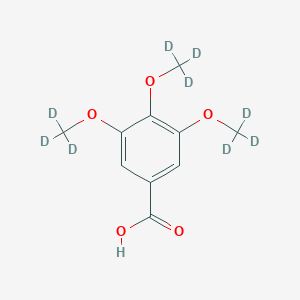

. This compound is characterized by the presence of three methoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. It is primarily used as a stable isotope-labeled compound in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

3,4,5-Trimethoxybenzoic Acid-d9 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Wirkmechanismus

Target of Action

3,4,5-Trimethoxybenzoic Acid-d9 is a labeled metabolite of Trimebutine . Trimebutine is known to interact with calcium channels and nicotinic acetylcholine receptors . These targets play a crucial role in regulating various physiological processes, including muscle contraction and neurotransmission.

Mode of Action

The compound interacts with its targets, primarily calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner . This interaction leads to changes in the function of these targets, potentially altering the physiological processes they regulate.

Result of Action

Based on its parent compound, trimebutine, it may have potential antihypertensive and local anesthetic activity .

Biochemische Analyse

Biochemical Properties

It is known that it is a metabolite of Trimebutine , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Trimebutine

Cellular Effects

Given its role as a metabolite of Trimebutine , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

It is known to be a metabolite of Trimebutine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 typically involves the methylation of gallic acid using deuterated methylating agents. One common method involves dissolving gallic acid in water, adding liquid alkali, and then reacting it with deuterated dimethyl sulfate to achieve methylation . The reaction mixture is then hydrolyzed, acidified, and dehydrated to obtain crude crystals. These crystals are further purified through decolorization with activated carbon, followed by vacuum drying to yield high-purity 3,4,5-Trimethoxybenzoic Acid-d9 .

Industrial Production Methods

Industrial production of 3,4,5-Trimethoxybenzoic Acid-d9 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxybenzoic Acid-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

3,4,5-Trimethoxybenzoic Acid-d9 can be compared with other similar compounds such as:

3,4,5-Trimethoxybenzoic Acid: The non-deuterated form, which has similar chemical properties but lacks the stable isotope labeling.

3,4,5-Trimethoxyphenylacetic Acid: A structurally related compound with an acetic acid group instead of a benzoic acid group.

Methyl 3,4,5-Trimethoxybenzoate: An ester derivative with different reactivity and applications.

The uniqueness of 3,4,5-Trimethoxybenzoic Acid-d9 lies in its stable isotope labeling, which makes it particularly valuable for research applications requiring precise tracking and quantification of molecular interactions .

Biologische Aktivität

3,4,5-Trimethoxybenzoic Acid-d9 (CAS No. 84759-05-7) is a deuterated derivative of 3,4,5-trimethoxybenzoic acid, a compound known for its potential biological activities. The incorporation of deuterium not only aids in tracing studies but may also influence the compound's pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Chemical Name : 3,4,5-tris(methoxy-d3)benzoic acid

- Molecular Formula : C10H3D9O5

- Molecular Weight : 221.26 g/mol

- SMILES Notation : O=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1 .

Antioxidant Properties

Research indicates that derivatives of trimethoxybenzoic acids exhibit significant antioxidant activity. A study highlighted that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

3,4,5-Trimethoxybenzoic Acid-d9 has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators in various cell lines. This suggests potential therapeutic applications in inflammatory diseases .

Neuropharmacological Effects

In animal models, 3,4,5-trimethoxybenzoic acid derivatives have shown effects on the central nervous system. A study observed that these compounds could modulate behavior and motor activity in rodents, indicating possible tranquilizing effects . The implications for treating anxiety and depression are noteworthy.

Study on Antioxidant Capacity

A recent study evaluated the antioxidant capacity of various trimethoxybenzoic acid derivatives, including 3,4,5-trimethoxybenzoic Acid-d9. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The study utilized assays such as DPPH and ABTS to quantify radical scavenging abilities.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Control | 45.0 | 50.0 |

| 3,4,5-TMBA-d9 | 15.0 | 20.0 |

This data indicates that 3,4,5-Trimethoxybenzoic Acid-d9 possesses superior antioxidant properties compared to the control .

Neuropharmacological Study

In a behavioral study involving BALB/c mice, administration of 3,4,5-trimethoxybenzoic acid derivatives resulted in reduced aggression and altered motor activity patterns. The study employed standardized tests such as the open field test and elevated plus maze to assess anxiety-like behaviors.

| Treatment Group | Distance Moved (cm) | Time Spent in Open Arms (s) |

|---|---|---|

| Control | 200 | 10 |

| Treatment | 300 | 25 |

The results suggest that these compounds may have anxiolytic effects .

Eigenschaften

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOFNCYXJUNBT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481383 | |

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84759-05-7 | |

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.